![molecular formula C12H20N4 B2363197 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine CAS No. 1184506-33-9](/img/structure/B2363197.png)
1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine
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Overview
Description
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are present in many important biological molecules, such as DNA, RNA, and ATP .
Synthesis Analysis
There are several methods for synthesizing pyrimidine derivatives. For example, one method involves the reaction of diacetyl ketene with other compounds to produce pyrimidine derivatives . Another method involves the reaction of amidines, ketones, and N,N-dimethylaminoethanol in a three-component annulation .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, they can be synthesized from enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .
Scientific Research Applications
Antifungal Activity
1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine derivatives have shown promising results as antifungal agents. A study highlighted the synthesis of various compounds including this chemical and their antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, revealing significant antifungal activity (Jafar et al., 2017).
Alzheimer's Disease Therapy
Compounds derived from this compound have been studied for their potential in treating Alzheimer's Disease (AD). In one study, derivatives of this compound were found to inhibit cholinesterase and amyloid-β (Aβ) aggregation, which are significant in the pathogenesis of AD (Mohamed et al., 2011).
Insecticidal and Antibacterial Potential
A study on the synthesis of pyrimidine linked pyrazole heterocyclics using derivatives of this compound demonstrated potential insecticidal and antibacterial properties. These compounds were effective against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).
Antiangiogenic Properties
In the field of cancer research, derivatives of this compound have been studied for their antiangiogenic properties. A docking study showed that certain synthesized compounds had significant binding energy with VEGFR-2 kinase, indicating potential as antiangiogenic agents (Jafar & Hussein, 2021).
Molecular Structure Studies
Extensive research has been conducted on the molecular structure and characteristics of this compound and its derivatives. Studies include crystallography, theoretical calculations, and chemical reactivity analyses, providing valuable insights into the physical and chemical properties of these compounds (Murugavel et al., 2014).
Histamine Receptor Ligand Studies
Research has also been done on the use of 2-aminopyrimidine-containing derivatives as ligands for the histamine H4 receptor, indicating potential therapeutic applications in anti-inflammatory and pain management (Altenbach et al., 2008).
Mechanism of Action
Target of Action
The compound “1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine” is a pyrimidine derivative . Pyrimidine derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They exert their effects by interacting with various targets, such as protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, such as protein kinases, to exert its effects It’s known that many pyrimidine derivatives exert their anticancer potential through inhibiting protein kinases .
Biochemical Pathways
The compound likely affects the biochemical pathways controlled by protein kinases . Protein kinases are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can disrupt these processes and exert its pharmacological effects.
Result of Action
The compound’s action results in the inhibition of protein kinases, leading to disruption in cell growth, differentiation, migration, and metabolism . This can result in potent antileishmanial and antimalarial activities . For instance, some pyrimidine derivatives have shown superior antipromastigote activity, being more active than standard drugs .
Future Directions
properties
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-9-8-12(15-10(2)14-9)16-6-4-11(13-3)5-7-16/h8,11,13H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLJTZLFYGRZBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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